molecular formula C30H29N3O4 B1241248 Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester CAS No. 158991-23-2

Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester

Cat. No.: B1241248
CAS No.: 158991-23-2
M. Wt: 495.6 g/mol
InChI Key: IVIQHHCTWSXXCT-WENCNXQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of CI-1021 involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CI-1021 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Basic Information

  • IUPAC Name : Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
  • Molecular Formula : C30H29N3O4
  • Molecular Weight : 495.57 g/mol
  • CAS Registry Number : 158991-23-2

Structural Characteristics

The compound features a complex structure that includes an indole moiety and a benzofuran derivative, which contribute to its biological activity. The stereochemistry at specific carbon centers enhances its interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : PD-154075 has been studied for its potential anticancer properties. It exhibits selective cytotoxicity against certain cancer cell lines, suggesting that it may interfere with tumor growth mechanisms. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Neuropharmacology : The compound's indole structure is reminiscent of various neurotransmitters and has been investigated for its effects on serotonin receptors. Studies have shown that derivatives of carbamic acid can modulate neurotransmitter systems, potentially offering therapeutic avenues for mood disorders.

Drug Development

Lead Compound for Synthesis : PD-154075 serves as a lead compound in the synthesis of novel drug candidates targeting various diseases. Its unique structure allows chemists to modify specific functional groups to enhance efficacy and reduce toxicity.

Biological Targeting : The compound's ability to selectively bind to certain biological targets makes it a valuable tool in drug discovery processes. For instance, modifications to the benzofuran moiety can improve binding affinity and selectivity for specific receptors or enzymes.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines.
Study BNeuropharmacological EffectsShowed modulation of serotonin receptor activity, indicating potential for treating depression.
Study CDrug DevelopmentHighlighted the compound's role as a scaffold for synthesizing new derivatives with enhanced biological activity.

Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity profile of PD-154075. Preliminary results indicate that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety and pharmacokinetics.

Mechanism of Action

CI-1021 exerts its effects by selectively binding to and blocking neurokinin-1 receptors. These receptors are involved in the transmission of pain signals and inflammatory responses. By blocking these receptors, CI-1021 reduces the perception of pain and inflammation. The molecular targets of CI-1021 include neurokinin-1 receptors located in the central and peripheral nervous systems .

Biological Activity

Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester (CAS Number: 158991-23-2) is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C30H29N3O4C_{30}H_{29}N_{3}O_{4}, with a molecular weight of approximately 495.57 g/mol. The structure features an indole ring, a benzofuran moiety, and a carbamate functional group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of carbamic acid have shown significant antiproliferative effects in various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHeLa (Cervical Cancer)9.6 ± 0.7
Compound BL1210 (Leukemia)41 ± 3

These findings suggest that modifications in the structure can lead to enhanced activity against specific cancer types .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to compounds containing indole and phenylethylamine derivatives. Research indicates that these compounds may exhibit anticonvulsant properties and could be beneficial in managing neurological disorders. For example, studies on related compounds have demonstrated their efficacy in models of neuropathic pain and seizure activity, showing ED50 values comparable to established drugs like phenobarbital .

Structure-Activity Relationship (SAR)

The biological activity of carbamic acid derivatives is heavily influenced by their structural components. The presence of the indole moiety is crucial for receptor binding and activity modulation. Modifications at the amino and ester positions can significantly alter the pharmacokinetic properties and biological efficacy:

Structural FeatureModificationEffect on Activity
Indole RingSubstitutionIncreases binding affinity
BenzofuranAlterationModulates solubility and bioavailability
Carbamate GroupVariationAffects metabolic stability

These insights into SAR can guide future synthetic efforts aimed at optimizing therapeutic profiles .

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting where it was administered to patients with refractory epilepsy. The compound exhibited a favorable safety profile while significantly reducing seizure frequency compared to baseline measurements. This case underscores the potential of carbamic acid derivatives in treating neurological conditions.

Properties

CAS No.

158991-23-2

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C30H29N3O4/c1-20(21-10-4-3-5-11-21)32-28(34)30(2,17-23-18-31-26-14-8-7-13-25(23)26)33-29(35)36-19-24-16-22-12-6-9-15-27(22)37-24/h3-16,18,20,31H,17,19H2,1-2H3,(H,32,34)(H,33,35)/t20-,30+/m0/s1

InChI Key

IVIQHHCTWSXXCT-WENCNXQZSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@@](C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4

Synonyms

((2-benzofuran)-CH2OCO)-(R)-alpha-MeTrp-(S)-NHCH(CH3)Ph
2-benzofuranylmethoxycarbonyl-alpha-methyltryptophan-N-(1-phenylethyl)amide
PD 154075
PD-154075

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.